![molecular formula C13H13N3O2 B12537512 4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile CAS No. 821777-02-0](/img/structure/B12537512.png)
4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile is an organic compound with a complex structure that includes a nitro group, a nitrile group, and a di(prop-2-en-1-yl)amino group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile typically involves multiple steps. One common method includes the nitration of a suitable benzene derivative followed by the introduction of the di(prop-2-en-1-yl)amino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and yield.
Analyse Chemischer Reaktionen
4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and organometallic compounds.
Wissenschaftliche Forschungsanwendungen
4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific pathways in diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile can be compared with other similar compounds such as:
4-[Di(prop-2-yn-1-yl)amino]-3-nitrobenzonitrile: This compound has a similar structure but with prop-2-yn-1-yl groups instead of prop-2-en-1-yl groups.
4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzamide: This compound has an amide group instead of a nitrile group.
4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzoic acid: This compound has a carboxylic acid group instead of a nitrile group.
Eigenschaften
CAS-Nummer |
821777-02-0 |
|---|---|
Molekularformel |
C13H13N3O2 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
4-[bis(prop-2-enyl)amino]-3-nitrobenzonitrile |
InChI |
InChI=1S/C13H13N3O2/c1-3-7-15(8-4-2)12-6-5-11(10-14)9-13(12)16(17)18/h3-6,9H,1-2,7-8H2 |
InChI-Schlüssel |
ADUJDGYLHQRKHU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN(CC=C)C1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide](/img/structure/B12537429.png)

![[5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate](/img/structure/B12537443.png)
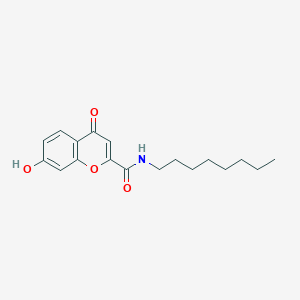
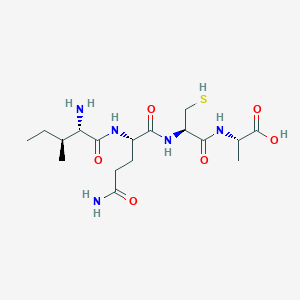
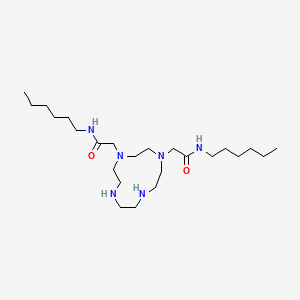
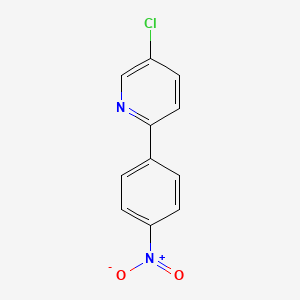
oxophosphanium](/img/structure/B12537467.png)
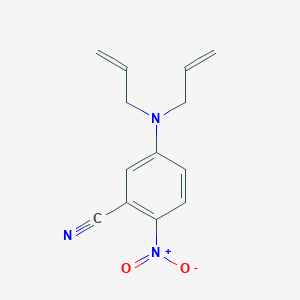


![6-(2-Nitrophenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12537485.png)
![[4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium](/img/structure/B12537500.png)
![Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol](/img/structure/B12537508.png)
